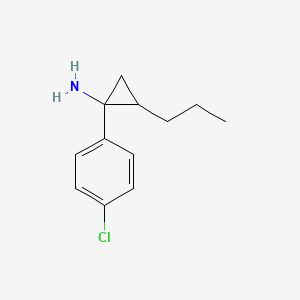

![molecular formula C11H11ClN2O2 B1432507 Ethyl 6-chloro-8-methylimidazo[1,2-a]pyridine-2-carboxylate CAS No. 1523464-12-1](/img/structure/B1432507.png)

Ethyl 6-chloro-8-methylimidazo[1,2-a]pyridine-2-carboxylate

Overview

Description

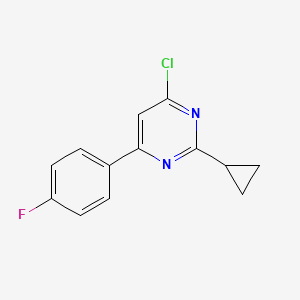

Ethyl 6-chloro-8-methylimidazo[1,2-a]pyridine-2-carboxylate is a chemical compound . Imidazo[1,2-a]pyridines, the class of compounds to which it belongs, have attracted significant interest due to their promising and diverse bioactivity, which includes antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .

Synthesis Analysis

A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines, including this compound, has been developed . This method involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . The method is reasonably fast, very clean, high yielding, simple workup, and environmentally benign .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of an imidazo[1,2-a]pyridine ring . The negative potential region exists in the O 1 atom on the carbonyl group, indicating that this region is more likely to provide electrons, and there may be a nucleophilic attack site .Chemical Reactions Analysis

The synthesis of these compounds involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives . These compounds were also synthesized by using solid support catalysts such as Al2O3, and TiCl4 .Scientific Research Applications

Antituberculosis Agents

Imidazo[1,2-a]pyridine analogues have been identified as potent antituberculosis agents. The compound has shown significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant TB (XDR-TB). Researchers have found that substituents at the C2 and C6 positions, such as the ethyl and chloro groups in the compound, can lead to improved potency against both extracellular and intracellular Mycobacterium tuberculosis with good microsomal stability .

Synthesis Methodology

The compound serves as a key intermediate in the synthesis of imidazo[1,2-a]pyridines. A solvent- and catalyst-free method under microwave irradiation has been developed for synthesizing this class of compounds, which are of significant interest due to their diverse bioactivity. This method is noted for being fast, clean, high yielding, and environmentally benign .

Mechanism of Action

Target of Action

Ethyl 6-chloro-8-methylimidazo[1,2-a]pyridine-2-carboxylate is a member of the imidazo[1,2-a]pyridine class of compounds . This class of compounds has shown significant potency against Mycobacterium tuberculosis (Mtb), the bacterium that causes tuberculosis . Therefore, the primary target of this compound is likely to be a protein or enzyme in the Mtb bacterium.

Mode of Action

It is known that imidazo[1,2-a]pyridine analogues interact with their targets in mtb, leading to the inhibition of the bacterium’s growth .

Biochemical Pathways

Given its antimicrobial activity, it can be inferred that the compound interferes with essential biochemical pathways in mtb, leading to the bacterium’s death .

Pharmacokinetics

One of the imidazo[1,2-a]pyridine analogues was found to have good microsomal stability , which suggests that this compound might also have favorable ADME properties.

Result of Action

The result of the action of this compound is the inhibition of Mtb growth . This is likely due to the compound’s interaction with its target(s) in the bacterium, which disrupts essential biochemical processes and leads to the death of the bacterium .

Action Environment

Like all drugs, the compound’s action and efficacy could be influenced by various factors, including the ph of the environment, the presence of other compounds, and the temperature .

properties

IUPAC Name |

ethyl 6-chloro-8-methylimidazo[1,2-a]pyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2O2/c1-3-16-11(15)9-6-14-5-8(12)4-7(2)10(14)13-9/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBXYOUKYBONNSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN2C=C(C=C(C2=N1)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 3-[(2-amino-5-chlorophenyl)sulfanyl]propanoate](/img/structure/B1432424.png)

![methyl (2S)-2-[(3-aminopropyl)amino]-3-methylbutanoate](/img/structure/B1432443.png)